NSD1 inhibitor BT5
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Overview
Description
NSD1 inhibitor BT5 is a covalent, small molecule inhibitor of the NSD1 histone methyltransferase. It has an IC50 of 1.4 µM and shows no covalent binding to NSD2 . This compound is significant in the field of epigenetics and cancer research due to its specificity and efficacy in targeting NSD1, a protein associated with various malignancies .
Preparation Methods
The synthesis of NSD1 inhibitor BT5 involves a fragment-based screening approach followed by chemical optimization. The key feature of BT5 is its electrophilic methyl-aziridine moiety, which covalently binds to the C2062 residue of the NSD1 SET domain . The industrial production methods for BT5 are not extensively documented, but the synthetic route typically involves the preparation of the aziridine moiety and its subsequent incorporation into the final molecule through a series of organic reactions .
Chemical Reactions Analysis
NSD1 inhibitor BT5 undergoes covalent binding reactions, particularly with the C2062 residue of the NSD1 SET domain . This reaction is facilitated by the electrophilic nature of the methyl-aziridine moiety. The major product of this reaction is the covalently modified NSD1 protein, which results in the inhibition of its methyltransferase activity . Common reagents and conditions for these reactions include the use of organic solvents and controlled temperature settings to ensure the stability of the aziridine moiety .
Scientific Research Applications
NSD1 inhibitor BT5 has several scientific research applications:
Cancer Research: BT5 is used to study the role of NSD1 in various cancers, particularly leukemia with the NUP98-NSD1 translocation.
Epigenetics: BT5 is a valuable tool for investigating the epigenetic regulation of gene expression.
Drug Development: BT5 serves as a lead compound for the development of new therapeutic agents targeting NSD1 and related histone methyltransferases.
Mechanism of Action
The mechanism of action of NSD1 inhibitor BT5 involves the covalent binding of its electrophilic methyl-aziridine moiety to the C2062 residue of the NSD1 SET domain . This binding results in the inhibition of NSD1’s methyltransferase activity, leading to a decrease in H3K36me2 levels . The inhibition of NSD1 affects the expression of genes involved in cell proliferation, apoptosis, and DNA repair, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
NSD1 inhibitor BT5 is unique due to its specificity for NSD1 and its covalent binding mechanism . Similar compounds include inhibitors of other histone methyltransferases such as NSD2 and NSD3, which share structural similarities with NSD1 . BT5’s lack of covalent binding to NSD2 and its high specificity for NSD1 set it apart from other inhibitors .
Similar Compounds
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol |
InChI |
InChI=1S/C10H11N3OS/c1-5-4-13(5)6-2-7(14)9-8(3-6)15-10(11)12-9/h2-3,5,14H,4H2,1H3,(H2,11,12) |
InChI Key |
PHBIAWCGMOCBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C2=CC(=C3C(=C2)SC(=N3)N)O |
Origin of Product |
United States |
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